Cyclopentanone 2,4-dinitrophenylhydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

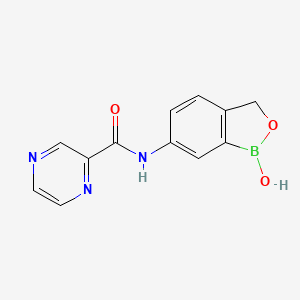

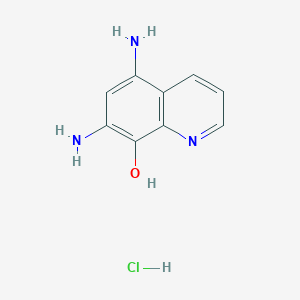

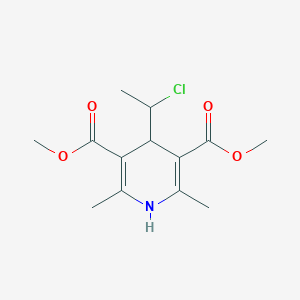

Cyclopentanone 2,4-dinitrophenylhydrazone is an organic compound with the molecular formula C11H12N4O4. It is a derivative of cyclopentanone, where the carbonyl group has reacted with 2,4-dinitrophenylhydrazine to form a hydrazone. This compound is often used in analytical chemistry for the identification and characterization of carbonyl compounds due to its distinctive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentanone 2,4-dinitrophenylhydrazone is typically synthesized by reacting cyclopentanone with 2,4-dinitrophenylhydrazine in an acidic medium. The reaction involves the formation of a hydrazone through a condensation reaction, where water is eliminated. The general procedure includes dissolving 2,4-dinitrophenylhydrazine in methanol and adding a few drops of concentrated sulfuric acid. Cyclopentanone is then added to this solution, resulting in the formation of the hydrazone precipitate .

Industrial Production Methods

The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone 2,4-dinitrophenylhydrazone primarily undergoes addition-elimination reactions. It is formed through the nucleophilic addition of 2,4-dinitrophenylhydrazine to the carbonyl group of cyclopentanone, followed by the elimination of water .

Common Reagents and Conditions

Reagents: 2,4-dinitrophenylhydrazine, cyclopentanone, methanol, sulfuric acid.

Conditions: Acidic medium, typically using methanol as a solvent and sulfuric acid as a catalyst.

Major Products

The major product of the reaction between cyclopentanone and 2,4-dinitrophenylhydrazine is this compound. This compound is characterized by its bright orange or yellow precipitate, which is indicative of the presence of a carbonyl group .

Scientific Research Applications

Cyclopentanone 2,4-dinitrophenylhydrazone is widely used in scientific research, particularly in analytical chemistry. Its primary application is in the identification and quantification of carbonyl compounds (aldehydes and ketones) through the formation of hydrazones. This compound is also used in thermal analysis studies to investigate the thermal stability and decomposition kinetics of hydrazones . Additionally, it serves as a standard in elemental analysis and as an intermediate in pharmaceutical research .

Mechanism of Action

The mechanism of action for cyclopentanone 2,4-dinitrophenylhydrazone involves a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazine adds across the carbon-oxygen double bond of cyclopentanone, forming an intermediate compound. This intermediate then loses a molecule of water, resulting in the formation of the hydrazone. This reaction is facilitated by the acidic medium, which protonates the carbonyl oxygen, making it more electrophilic and susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

- Cyclohexanone 2,4-dinitrophenylhydrazone

- Propanone 2,4-dinitrophenylhydrazone

- Ethanone 2,4-dinitrophenylhydrazone

Uniqueness

Cyclopentanone 2,4-dinitrophenylhydrazone is unique due to its specific ring structure, which influences its reactivity and stability compared to other similar compounds. The five-membered ring of cyclopentanone provides different steric and electronic properties compared to six-membered rings like cyclohexanone or linear structures like propanone .

Properties

CAS No. |

2057-87-6 |

|---|---|

Molecular Formula |

C11H12N4O4 |

Molecular Weight |

264.24 g/mol |

IUPAC Name |

N-(cyclopentylideneamino)-2,4-dinitroaniline |

InChI |

InChI=1S/C11H12N4O4/c16-14(17)9-5-6-10(11(7-9)15(18)19)13-12-8-3-1-2-4-8/h5-7,13H,1-4H2 |

InChI Key |

PWMLZJHXUHLKPB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(2,2-dichloroacetyl)amino]benzoate](/img/structure/B13997326.png)